5,6-Dimethylpyrazino[2,3-F]quinoxaline
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Overview
Description
5,6-Dimethylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with two methyl groups attached at the 5th and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrazino[2,3-F]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 5,6-dimethyl-1,2-diaminobenzene with glyoxal under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring system .
Industrial Production Methods
Industrial production of quinoxalines, including this compound, often employs transition-metal-free catalysis to achieve high yields and selectivity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
5,6-Dimethylpyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl groups at the 5th and 6th positions.
Pyrazino[2,3-b]quinoxaline: A closely related compound with a similar fused ring system but different substitution patterns.
Dicyanopyrazinoquinoxaline: A derivative with cyano groups that exhibit different electronic properties
Uniqueness
5,6-Dimethylpyrazino[2,3-F]quinoxaline is unique due to its specific substitution pattern, which can influence its electronic properties, reactivity, and biological activity. The presence of the methyl groups at the 5th and 6th positions can enhance its stability and modify its interaction with biological targets compared to other quinoxaline derivatives .
Properties
CAS No. |
62088-22-6 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5,6-dimethylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C12H10N4/c1-7-8(2)10-12(16-6-4-14-10)11-9(7)13-3-5-15-11/h3-6H,1-2H3 |
InChI Key |
GFASHBQFVSMLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN=C2C3=NC=CN=C13)C |
Origin of Product |
United States |
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